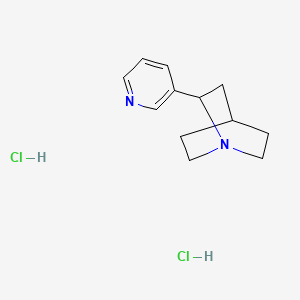
RJR 2429 dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RJR 2429 dihydrochloride is a drug that acts as an agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . It is stronger than nicotine but weaker than epibatidine in most assays, and with high affinity for both α3β4 and α4β2 subtypes, as well as the less studied α1βγδ subtype .
Synthesis Analysis
The synthesis of RJR 2429 dihydrochloride involves the creation of 2- (pyridin-3-yl)-1-azabicyclo [3.2.2]nonane, 2- (pyridin-3-yl)-1-azabicyclo [2.2.2]octane, and 2- (pyridin-3-yl)-1-azabicyclo [3.2.1]octane . These are a class of potent nicotinic acetylcholine receptor-ligands .Molecular Structure Analysis
The empirical formula of RJR 2429 dihydrochloride is C12H16N2 · 2HCl . Its molecular weight is 261.19 . The SMILES notation for the compound is [H]Cl. [H]Cl.C1 (C2=CN=CC=C2)N3CCC (CC3)C1 .Chemical Reactions Analysis
RJR 2429 dihydrochloride is a potent nAChR agonist that displays selectivity for α 4 β 2 (K = 1 nM) and α 1 βγδ subtypes . It induces dopamine release from striatal neurons (EC 50 = 2 nM) and inhibits ion flux in thalamic neurons (IC 50 = 154 nM) .Physical And Chemical Properties Analysis
RJR 2429 dihydrochloride is a white solid . It is soluble in water at a concentration of 5 mg/mL .Wissenschaftliche Forschungsanwendungen
Neuropharmacology
- RJR 2429 dihydrochloride is a potent nAChR agonist that displays selectivity for α4β2 (K i = 1 nM) and α1βγδ subtypes . It’s used in neuropharmacology research to study the role of these receptors in the nervous system.
- The compound is typically applied to cultured neurons or brain slices, and its effects on ion flux or neurotransmitter release are measured .
- It has been found to induce dopamine release from striatal neurons (EC 50 = 2 nM) and inhibit ion flux in thalamic neurons (IC 50 = 154 nM) .
Drug Development
- RJR 2429 dihydrochloride’s selectivity for certain nAChR subtypes makes it a valuable tool in drug development .
- In vitro studies are conducted to test the compound’s effects on various cell types. These studies often involve applying the compound to cells and measuring changes in cellular processes .
- The compound’s effects on dopamine release and ion flux suggest potential therapeutic applications .
In Vitro Studies
- RJR 2429 dihydrochloride has been used in in vitro studies to understand its effects on human muscle nicotine ACh receptor (nAChR) .
- The compound is applied to human muscle cells in a controlled environment, and its effects on the nAChR are measured .
- The studies have shown that RJR 2429 dihydrochloride is extremely potent in activating human muscle nAChR (EC50 = 59 +/- 17 nM; Emax = 110 +/- 09% vs. nicotine) .
Catecholamine Release
- RJR 2429 dihydrochloride is a putative α3β4 agonist that potentiates catecholamine release .
- In this application, the compound is applied to cells, and its effects on catecholamine release are measured .
- The results have shown that RJR 2429 dihydrochloride can potentiate catecholamine release .
Ligand Binding Studies
- RJR 2429 dihydrochloride is used in ligand binding studies to understand the interaction between the compound and nicotinic acetylcholine receptors .
- The compound is applied to cells expressing these receptors, and its binding affinity is measured .
- The studies have shown that RJR 2429 dihydrochloride has a high binding affinity for α4β2 and α1βγδ subtypes .
Pharmacokinetic Studies
- RJR 2429 dihydrochloride is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
- In these studies, the compound is administered to animals, and its concentration in various tissues and fluids is measured over time .
- The results from these studies provide valuable information about the compound’s pharmacokinetic properties .
Safety And Hazards
RJR 2429 dihydrochloride is for research use only . It is not for sale to patients . Synthetic products have potential research and development risk . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUNXHHZRIUBOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C3=CN=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RJR 2429 dihydrochloride | |
CAS RN |
1021418-53-0 |
Source


|
| Record name | RJR-2429 dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR2U7BXS5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)



